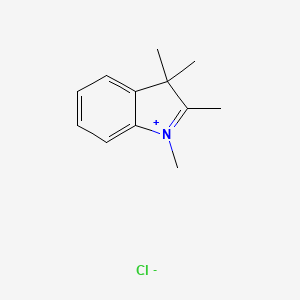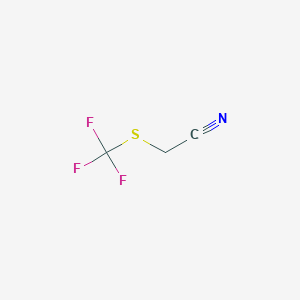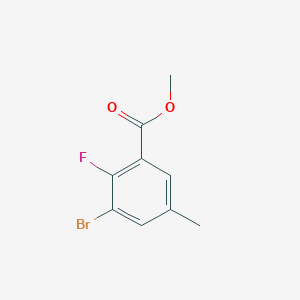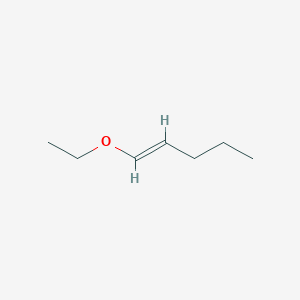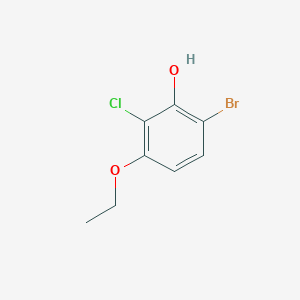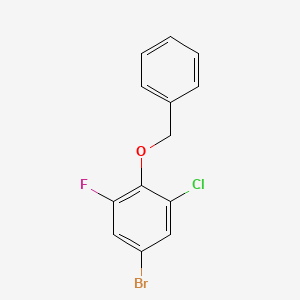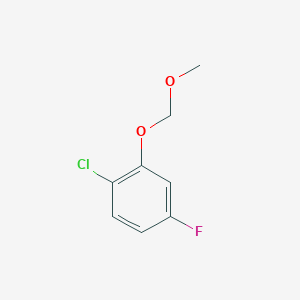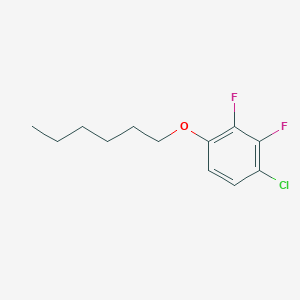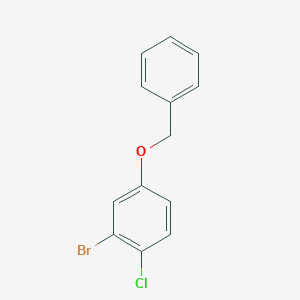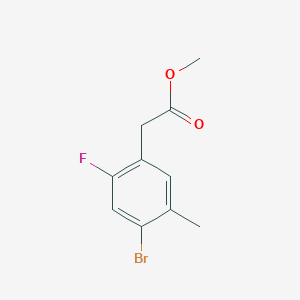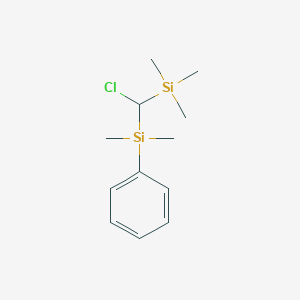
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane] (DMSC) is an organosilicon compound used in a variety of scientific research applications. DMSC has been used for the synthesis of other organosilicon compounds, as well as for its ability to act as a catalyst in organic reactions. In addition, DMSC has been used to study the mechanism of action and biochemical and physiological effects of various compounds, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is widely used in scientific research for its ability to catalyze organic reactions, as well as its ability to act as a substrate in the synthesis of other organosilicon compounds. Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been used in the synthesis of various compounds, such as polysiloxanes, polysilanes, and silsesquioxanes. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been used in the study of the mechanism of action and biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is not fully understood. It is believed that Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane acts as a catalyst in the synthesis of other organosilicon compounds by forming a complex with the reactants and facilitating the reaction. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been shown to act as a substrate in the synthesis of other organosilicon compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane are largely unknown. However, it has been suggested that Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane may have a role in the regulation of gene expression and the modulation of cell signaling pathways. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is its ability to catalyze organic reactions, which can be used to synthesize a variety of compounds. In addition, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is relatively easy to synthesize and can be purified using column chromatography. However, Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane is not very stable and can react with other compounds, which can limit its use in laboratory experiments.
Future Directions
There are a number of potential future directions for Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane. One potential direction is to explore its potential use in drug design and development. In addition, further research is needed to better understand the mechanism of action of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane and its biochemical and physiological effects. Finally, research should be conducted to determine the potential applications of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane in the synthesis of other organosilicon compounds.
Synthesis Methods
The synthesis of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane involves the reaction of trimethylchlorosilane with phenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of -78°C to -85°C. The product of this reaction is a mixture of Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane and other organosilicon compounds. The mixture is then purified by column chromatography to obtain pure Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane.
properties
IUPAC Name |
[chloro-[dimethyl(phenyl)silyl]methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClSi2/c1-14(2,3)12(13)15(4,5)11-9-7-6-8-10-11/h6-10,12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRXEHTHFLVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-phenyl-[(trimethylsilyl)-chlormethyl-silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

